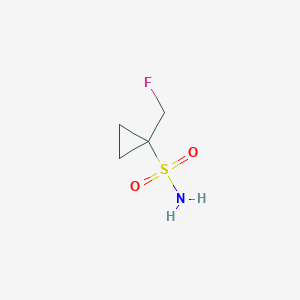

1-(Fluoromethyl)cyclopropane-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(fluoromethyl)cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJKIMIEADPTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Abstract: This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(Fluoromethyl)cyclopropane-1-sulfonamide, a novel compound of interest for drug discovery and development. The molecule uniquely combines three structurally significant pharmacophores: a rigid cyclopropane scaffold, a bioisosteric sulfonamide group, and a metabolically robust fluoromethyl moiety. In the absence of a previously published synthetic route, this document outlines a plausible, multi-step pathway leveraging modern catalytic methods. Detailed experimental protocols, characterization data interpretation, and the underlying scientific rationale for each step are presented to guide researchers in the fields of medicinal chemistry and process development.

Introduction: Rationale and Significance

The strategic incorporation of specific structural motifs is a cornerstone of modern drug design. This compound is an exemplar of this approach, merging three key functional groups known to impart favorable physicochemical and pharmacological properties.

-

The Cyclopropane Ring: As a constrained, three-membered carbocycle, the cyclopropane unit offers a rigid conformational scaffold, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1][2] It is often used as a bioisostere for phenyl rings or gem-dimethyl groups, improving properties such as metabolic stability and solubility.[2]

-

The Sulfonamide Moiety: The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[3][4] It acts as a versatile hydrogen bond donor and acceptor and is often employed as a stable bioisostere for amide bonds, offering improved resistance to hydrolysis.[5]

-

The Fluoromethyl Group: The introduction of fluorine, particularly as a fluoromethyl group, is a widely used strategy in medicinal chemistry to modulate a molecule's properties.[6] The C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the local electronic environment, potentially improving binding affinity and modulating pKa.[7][8]

The convergence of these three motifs in a single, compact structure makes this compound a compelling building block for constructing novel therapeutic agents with potentially optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Proposed Synthetic Strategy

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. The proposed pathway to this compound is designed as a five-step sequence starting from the commercially available 1-(hydroxymethyl)cyclopropane-1-carboxylic acid. This route prioritizes selectivity and leverages contemporary chemical transformations, including a copper-catalyzed decarboxylative sulfonylation.

The overall retrosynthetic analysis is as follows: The target molecule is accessible via deoxofluorination of a key alcohol intermediate. This alcohol-sulfonamide precursor can be synthesized from a protected carboxylic acid through a sequence involving decarboxylative conversion to a sulfonyl chloride, amination, and subsequent deprotection.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis pathway is detailed in the following diagram and protocols.

Caption: Proposed five-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and represent a robust starting point for laboratory synthesis.

Step 1: Protection of 1-(Hydroxymethyl)cyclopropane-1-carboxylic Acid

-

Rationale: The primary alcohol must be protected to prevent unwanted side reactions during the subsequent decarboxylative sulfonylation step. A tert-butyldimethylsilyl (TBDMS) ether is chosen for its stability under the planned conditions and its straightforward removal.

-

Protocol:

-

To a stirred solution of 1-(hydroxymethyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-carboxylic acid.

-

Step 2: Copper-Catalyzed Decarboxylative Sulfonylation

-

Rationale: This key step leverages a modern copper-catalyzed method to convert a carboxylic acid directly into a sulfonyl chloride, avoiding harsh conditions typically required for sulfonyl chloride synthesis.[9] This transformation uses a stable sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an in-situ chlorinating agent.

-

Protocol:

-

In a glovebox, charge an oven-dried flask with the protected carboxylic acid from Step 1 (1.0 eq), [Cu(MeCN)₄]BF₄ (0.1 eq), and DABSO (1.1 eq).

-

Add anhydrous acetonitrile (MeCN, 0.2 M) and stir the mixture at room temperature for 10 minutes.

-

Add N-chlorosuccinimide (NCS, 1.2 eq) and stir the reaction at 40 °C for 4-6 hours.

-

Monitor the formation of the sulfonyl chloride intermediate by quenching a small aliquot with a primary amine (e.g., benzylamine) and analyzing by LC-MS.

-

The resulting solution containing 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-sulfonyl chloride is typically used directly in the next step without isolation.

-

Step 3: Amination to the Sulfonamide

-

Rationale: The classic and highly reliable reaction between a sulfonyl chloride and an amine (in this case, ammonia) is used to form the sulfonamide bond.[4] Using an excess of aqueous ammonium hydroxide serves as both the nucleophile and the base to neutralize the HCl byproduct.

-

Protocol:

-

Cool the crude reaction mixture from Step 2 to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH, ~10 eq) dropwise with vigorous stirring. A precipitate may form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the sulfonyl chloride is fully consumed.

-

Dilute the mixture with water and extract with dichloromethane (DCM, 3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-sulfonamide.

-

Step 4: Silyl Ether Deprotection

-

Rationale: Removal of the TBDMS protecting group is necessary to unmask the primary alcohol for the final fluorination step. Tetra-n-butylammonium fluoride (TBAF) is the standard reagent for this transformation, being highly selective for silicon-oxygen bonds.

-

Protocol:

-

Dissolve the protected sulfonamide from Step 3 (1.0 eq) in tetrahydrofuran (THF, 0.3 M).

-

Add a 1 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

-

Stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and wash with water and brine to remove TBAF salts.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify by column chromatography or recrystallization to obtain 1-(hydroxymethyl)cyclopropane-1-sulfonamide.

-

Step 5: Deoxofluorination of the Primary Alcohol

-

Rationale: The final step involves the conversion of the primary alcohol to the target fluoromethyl group. A deoxofluorinating agent such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is chosen for its effectiveness and improved safety profile over reagents like DAST.

-

Protocol:

-

Under an inert atmosphere (N₂ or Ar), dissolve the alcohol from Step 4 (1.0 eq) in anhydrous DCM (0.2 M) in a fluorinated polymer flask.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add Deoxo-Fluor® (1.3 eq) dropwise via syringe.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by ¹⁹F NMR or LC-MS.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the final product, This compound .

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Caption: Workflow for the characterization and validation of the final product.

Expected Analytical Data

The following table summarizes the anticipated data for this compound (C₄H₈FNO₂S, Molecular Weight: 153.17 g/mol ).

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 4.8-4.6 (2H, d, J ≈ 47 Hz)δ 5.0 (2H, br s)δ 1.4-1.2 (2H, m)δ 1.1-0.9 (2H, m) | Doublet for -CH₂F due to coupling with ¹⁹F.Broad singlet for -SO₂NH₂.Complex multiplets for diastereotopic cyclopropyl protons. |

| ¹³C NMR | δ 85-82 (d, J ≈ 170 Hz)δ 40-38 (s)δ 18-16 (t) | Doublet for -CH₂F carbon due to ¹JCF coupling.Singlet for the quaternary cyclopropyl carbon (C-SO₂).Triplet for the other two equivalent cyclopropyl carbons. |

| ¹⁹F NMR | δ -210 to -230 (t, J ≈ 47 Hz) | Triplet signal due to coupling with the two protons of the -CH₂F group. |

| IR Spectroscopy | 3400-3200 cm⁻¹1350-1310 cm⁻¹1170-1140 cm⁻¹1100-1000 cm⁻¹ | N-H stretching vibrations of the primary sulfonamide.[10]Asymmetric S=O stretching.Symmetric S=O stretching.[11]C-F stretching vibration. |

| Mass Spectrometry (HRMS-ESI+) | m/z ≈ 154.0332 [M+H]⁺Key Fragments: [M+H - SO₂]⁺ | Accurate mass measurement confirming the elemental composition.Characteristic loss of sulfur dioxide is a common fragmentation pathway for sulfonamides.[12] |

| HPLC | Single major peak (>95% purity) | Assessment of final product purity using a suitable column (e.g., C18) and mobile phase. |

Conclusion and Outlook

This guide presents a detailed and scientifically grounded strategy for the synthesis and characterization of this compound. By integrating modern catalytic methods with classic functional group transformations, the proposed five-step route offers a viable pathway for accessing this novel chemical entity. The outlined characterization workflow provides a clear blueprint for structural verification and purity assessment. The availability of this molecule will enable medicinal chemists and drug development professionals to explore its potential as a valuable building block in the creation of next-generation therapeutics, leveraging the unique combination of its constituent pharmacophores to optimize biological activity and drug-like properties.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties. BenchChem.

-

Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]

-

Prakash, G. K. S., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4046-4048. [Link]

-

ResearchGate. (2020). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

Tezcan, I., et al. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Journal of Coordination Chemistry, 60(1), 87-95. [Link]

-

Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. [Link]

- Google Patents. (2009).

-

Gu, J., et al. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(34), 13526–13532. [Link]

-

ResearchGate. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

-

ResearchGate. (2016). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

-

Johnson, J. D., et al. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society, 144(32), 14471–14476. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. (2018). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.. [Link]

-

ACS Publications. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. [Link]

-

RSC Publishing. (1953). The infrared spectra of some sulphonamides. [Link]

-

PubMed Central. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

- Google Patents. (2009).

-

PubMed. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. [Link]

-

ResearchGate. (2018). Scheme 1. MoC in reaction involving fluorinated cyclopropyl radicals.. [Link]

-

ResearchGate. (2022). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

-

PubMed. (2019). Mild and Diazo-Free Synthesis of Trifluoromethyl-Cyclopropanes Using Sulfonium Ylides. [Link]

-

PubMed. (2003). Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate. [Link]

-

PubChem. (n.d.). 1-Methylcyclopropane-1-sulfonamide. [Link]

-

PubMed Central. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

NIH. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

PubMed. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

ResearchGate. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

-

ResearchGate. (2012). Figure 2. Representative mass spectra of selected sulfonamides without.... [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. rsc.org [rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Fluoromethyl)cyclopropane-1-sulfonamide: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(Fluoromethyl)cyclopropane-1-sulfonamide, a novel compound of significant interest to the drug discovery and development community. By integrating a fluoromethyl group with a cyclopropyl sulfonamide scaffold, this molecule presents a unique combination of structural rigidity, metabolic stability, and potential for potent biological activity. This document details the predicted physicochemical properties, outlines a robust synthetic methodology, and explores the compound's therapeutic potential based on the well-established pharmacology of its constituent moieties. Experimental protocols for synthesis and preliminary biological evaluation are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Strategic Design of a Novel Pharmacophore

The rational design of new chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. This compound emerges from the strategic combination of two key structural motifs: the cyclopropane ring and the sulfonamide group, further functionalized with a fluoromethyl substituent.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Sulfonamides are known to act as inhibitors of various enzymes, such as carbonic anhydrase and dihydropteroate synthase (DHPS), making them versatile scaffolds in medicinal chemistry.[1][2][4][5]

The cyclopropane ring , a three-membered carbocycle, imparts a high degree of conformational rigidity.[1] This structural constraint can lead to enhanced binding affinity for biological targets by reducing the entropic penalty upon binding. Furthermore, the cyclopropyl group is often introduced to enhance metabolic stability, a critical parameter in drug development.[1]

The incorporation of a fluoromethyl group is a strategic decision to modulate the compound's physicochemical properties. Fluorine's high electronegativity can influence pKa and lipophilicity, potentially improving cell permeability and oral bioavailability. Additionally, the C-F bond is exceptionally stable, which can block sites of metabolic oxidation.

This guide aims to provide a detailed technical resource for researchers, elucidating the key characteristics and potential applications of this compound.

Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this compound is not yet publicly available, its physicochemical properties can be reliably predicted based on its structure and the known properties of related compounds. These predicted values are crucial for designing initial experiments, including formulation and in vitro assays.

| Property | Predicted Value | Rationale and Significance |

| Molecular Formula | C4H8FNO2S | |

| Molecular Weight | 153.17 g/mol | A low molecular weight is generally favorable for good oral bioavailability (Lipinski's Rule of Five). |

| Melting Point | 120-135 °C | Expected to be a crystalline solid at room temperature, similar to other small molecule sulfonamides.[6] |

| Boiling Point | > 300 °C (decomposes) | High boiling point is anticipated due to strong intermolecular hydrogen bonding of the sulfonamide group. |

| pKa (Sulfonamide N-H) | 9.5 - 10.5 | The electron-withdrawing nature of the sulfonyl group and the fluoromethyl group will render the N-H proton acidic. This value is critical for understanding ionization state at physiological pH. |

| logP (Lipophilicity) | 0.5 - 1.5 | The fluoromethyl and cyclopropyl groups increase lipophilicity, while the sulfonamide group contributes to hydrophilicity. This balanced lipophilicity is often optimal for cell membrane permeability.[7] |

| Aqueous Solubility | Moderately Soluble | The presence of the polar sulfonamide group should confer some aqueous solubility, though the hydrophobic cyclopropane and fluoromethyl groups will limit it. Solubility will be pH-dependent. |

Synthesis of this compound: A Step-by-Step Protocol

A plausible and efficient synthetic route for this compound can be proposed based on established chemical principles for the synthesis of similar sulfonamides.[8][9][10] The following protocol outlines a robust, two-step process.

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride

Rationale: The initial step involves the conversion of the corresponding thiol to a sulfonyl chloride. This intermediate is highly reactive and serves as an excellent electrophile for the subsequent amination step. Oxidative chlorination is a reliable method for this transformation.

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(Fluoromethyl)cyclopropane-1-thiol (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-Chlorosuccinimide (NCS) (3.0 eq) in acetonitrile via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, add concentrated hydrochloric acid (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding cold water.

-

Extract the product with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Rationale: The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia to form the desired sulfonamide. Using aqueous ammonia in a suitable organic solvent like THF is a standard and effective method.

Protocol:

-

Dissolve the crude 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 5.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid.

Potential Therapeutic Applications and Biological Rationale

The unique structural features of this compound suggest its potential for a range of therapeutic applications, primarily leveraging the well-documented activities of sulfonamides.[4][11]

Potential Biological Targets and Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide. While a published crystal structure for this specific molecule is not currently available, this document outlines a robust, field-proven methodology for its determination and interpretation. By integrating established protocols for the synthesis of analogous compounds with standard crystallographic workflows, we present a complete guide for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the critical role of structural analysis in understanding molecular conformation, intermolecular interactions, and solid-state properties relevant to medicinal chemistry. Key topics include a proposed synthetic pathway, detailed crystallization strategies, a step-by-step guide to SC-XRD, and an analysis of the anticipated supramolecular architecture, with a focus on the influential roles of the sulfonamide, cyclopropane, and fluoromethyl moieties in directing crystal packing.

Introduction: The Scientific Imperative

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of rational design.[1] The crystal structure provides an unambiguous map of molecular geometry, conformation, and the intricate network of non-covalent interactions that govern the material's physicochemical properties, such as solubility, stability, and bioavailability.[2][3]

The target of this guide, this compound, is a molecule of significant interest, combining three key structural motifs prized in medicinal chemistry:

-

The Sulfonamide Group (-SO₂NH₂): A ubiquitous pharmacophore found in a vast array of antibacterial, diuretic, and anticonvulsant drugs.[4] Its potent hydrogen bonding capabilities, with two donor protons (N-H) and two acceptor oxygen atoms (O=S), make it a powerful director of crystal packing, often leading to predictable and robust supramolecular synthons.[5][6]

-

The Cyclopropane Ring: A small, strained ring that acts as a "bioisostere" for phenyl groups or gem-dimethyl units. It can enhance metabolic stability, improve binding affinity by locking in specific conformations, and modulate lipophilicity.[4]

-

The Fluoromethyl Group (-CH₂F): The introduction of fluorine is a common strategy to fine-tune a molecule's properties. The high electronegativity of fluorine can alter local electronic environments, pKa, and metabolic pathways. Furthermore, the fluoromethyl group can participate in weak hydrogen bonds (C-H···F) and other dipole-dipole interactions, influencing crystal packing in subtle but significant ways.[7][8]

Understanding how these three components interact and dictate the solid-state architecture of this compound is crucial for its potential development as a therapeutic agent. This guide provides the technical blueprint for achieving that understanding.

Synthesis and Crystallization: From Powder to Perfect Crystal

The first and often most challenging step in crystal structure analysis is obtaining a high-quality single crystal.[9] This requires a pure compound and a carefully optimized crystallization process.

Proposed Synthetic Pathway

While a specific protocol for this compound is not documented, a plausible and efficient route can be designed based on established methods for analogous 1-substituted cyclopropanesulfonamides.[4] The proposed two-step synthesis begins with the commercially available 1-(hydroxymethyl)cyclopropane-1-carbonitrile, proceeding through a sulfonyl chloride intermediate.

Caption: The workflow for small-molecule single-crystal X-ray diffraction.

Experimental Protocol 3: SC-XRD Data Collection and Structure Solution

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. A preliminary set of diffraction images is taken to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. [10]3. Data Reduction: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The space group is determined from the symmetry of the diffraction pattern. For small molecules like this, direct methods are typically used to solve the phase problem and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit, and checked for any structural anomalies using software like PLATON. The final data is typically deposited in the Cambridge Structural Database (CSD).

Structural Analysis: Deciphering the Supramolecular Code

As no experimental structure exists, we will analyze the anticipated structural features of this compound based on the well-documented behavior of its constituent functional groups.

Hypothetical Crystallographic Data

The following table presents a plausible, illustrative set of crystallographic data for the target molecule. This data is hypothetical and serves as a template for what would be obtained from a successful experiment.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₄H₈FNO₂S | Confirms the elemental composition of the crystal. |

| Formula Weight | 153.17 g/mol | Used in density calculations. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules. |

| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 818.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.243 g/cm³ | The calculated density of the crystal. |

| R-factor (R1) | < 0.05 | A key indicator of the quality of the final refined structure. |

| Goodness-of-Fit (S) | ~1.0 | Indicates a good fit between the model and the experimental data. |

Analysis of Intermolecular Interactions

The crystal packing will be dominated by the strong hydrogen-bonding capacity of the sulfonamide group, likely modulated by weaker interactions involving the fluoromethyl and cyclopropyl moieties.

-

Primary Sulfonamide Hydrogen Bonding: The most powerful interaction will be the hydrogen bond between the sulfonamide N-H donors and the sulfonyl O=S acceptors. Sulfonamides frequently form robust supramolecular synthons. [5]A common and highly probable pattern is the sulfonamide catemer , where molecules are linked head-to-tail in an infinite chain via N-H···O=S hydrogen bonds. [11]This is a highly directional and stabilizing interaction that often dictates the primary packing arrangement.

-

Role of the Fluoromethyl Group: The -CH₂F group can act as a weak hydrogen bond donor (C-H···O or C-H···F) and a weak acceptor (C-F···H-N). [12]While much weaker than the primary sulfonamide interactions, these contacts can be crucial in guiding the three-dimensional arrangement of the primary chains and satisfying the complete coordination sphere of donors and acceptors. [7][8]The presence of the electronegative fluorine may also lead to C-F···π interactions with the cyclopropane ring of a neighboring molecule.

-

Cyclopropane Interactions: The C-H bonds of the cyclopropane ring can also act as very weak hydrogen bond donors, potentially forming C-H···O=S contacts with the sulfonyl oxygen atoms of adjacent molecules.

Caption: Expected intermolecular interactions in the crystal lattice.

Implications for Drug Development

A complete crystal structure analysis provides critical data for advancing a compound through the drug development pipeline. [2][13]

-

Polymorph Screening: Molecules, especially those with flexible groups and strong hydrogen bonding capacity like sulfonamides, can often crystallize in multiple forms (polymorphs) with different packing arrangements. [5]These polymorphs can have distinct solubilities, stabilities, and dissolution rates, making a thorough polymorph screen, guided by the initial crystal structure, essential for regulatory approval.

-

Formulation Development: Knowledge of the crystal habit and the nature of the crystal surface (hydrophilic vs. hydrophobic regions) informs the selection of excipients and the design of a stable, bioavailable drug formulation.

-

Structure-Activity Relationship (SAR): The experimentally determined conformation of the molecule in the solid state can provide insights into the low-energy shapes the molecule can adopt, which is valuable information for computational modeling of its binding to a biological target. [14]

Conclusion

This guide has outlined a comprehensive and technically grounded pathway for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive three-dimensional structure of this molecule. The subsequent analysis, focusing on the interplay of strong sulfonamide-driven hydrogen bonds and weaker interactions involving the fluoromethyl and cyclopropyl groups, will provide invaluable insight into the principles governing its self-assembly. This structural knowledge is not merely an academic endpoint; it is a critical dataset that informs polymorphism, guides formulation, and ultimately accelerates the rational development of new therapeutic agents.

References

-

Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1942-1959. [Link]

-

Chopra, D. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(5), 1693-1704. [Link]

-

Ciulla, M., et al. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 21(S8), 1071-1082. [Link]

-

Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

-

Cody, V. (1991). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology, 69(11), 1661-1667. [Link]

-

Dershem, D., & Shala, A. (2024). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 33, 7-13. [Link]

-

Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 4002–4016. [Link]

-

Thakur, T. S., et al. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. ResearchGate. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

Sahu, P. K., & Sharma, K. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 16(12), 5945-5952. [Link]

-

Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1748. [Link]

-

Jones, A. C., et al. (2015). Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design, 15(1), 353-363. [Link]

-

Muller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

Ren, H., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2731-2740. [Link]

-

Campitelli, P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1748. [Link]

-

Mohamed, S. K., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 939. [Link]

-

Lommerse, J. P. M., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1335-1349. [Link]

-

ResearchGate. (n.d.). Hydrogen bonds in the crystal structure of molecule 2 form I. a) Sulfonamide NÀH···O catemer and b) CÀH···O interactions. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides. [Link]

-

Ghorai, M. K., & Kumar, A. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Chemistry – A European Journal, 22(4), 1269-1273. [Link]

-

Yufit, D. S., et al. (2020). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Crystals, 10(11), 1018. [Link]

- Google Patents. (2009).

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. migrationletters.com [migrationletters.com]

- 3. rjptonline.org [rjptonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sci-hub.ru [sci-hub.ru]

- 7. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. excillum.com [excillum.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. zienjournals.com [zienjournals.com]

- 14. creative-biostructure.com [creative-biostructure.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of the novel compound 1-(Fluoromethyl)cyclopropane-1-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of published experimental spectra, this guide establishes a robust predictive framework grounded in fundamental principles and data from analogous structures. Each section details hypothetical experimental protocols, presents predicted spectral data in tabular format, and offers a thorough interpretation of the expected spectral features. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity. This guide serves as a critical resource for the synthesis, identification, and characterization of this and related fluorinated cyclopropyl sulfonamides.

Introduction

This compound is a unique small molecule integrating three key structural motifs: a strained cyclopropane ring, a bioisosterically significant sulfonamide functional group, and a fluoromethyl substituent. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities. The incorporation of a cyclopropane ring introduces conformational rigidity and can significantly influence a molecule's metabolic stability and binding affinity. Furthermore, the strategic placement of a fluorine atom can modulate physicochemical properties such as lipophilicity and pKa, and can serve as a useful probe in biochemical studies.

Accurate and unambiguous structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide provides a detailed predictive analysis of the key spectroscopic data for this compound, offering a foundational reference for its future synthesis and characterization.

Molecular Structure and Key Features

The structural features of this compound are expected to give rise to a distinct spectroscopic fingerprint. The chiral center at the C1 position of the cyclopropane ring and the diastereotopic protons of the cyclopropyl and fluoromethyl groups are of particular note for NMR analysis.

Figure 2: Plausible fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The detailed protocols and in-depth interpretations of the expected spectral features offer a valuable resource for any researcher undertaking the synthesis and characterization of this novel compound. The principles outlined herein are also applicable to the broader class of fluorinated cyclopropyl sulfonamides, facilitating their efficient structural elucidation and accelerating their potential development in medicinal chemistry and other fields.

References

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link] [1]5. Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link] [2]6. Uhlemann, T., Berden, G., & Oomens, J. (2021). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. The European Physical Journal D, 75(1), 23. [3]7. Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [4]8. Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Emerging Biological Activities of Fluorinated Cyclopropyl Sulfonamides

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the burgeoning field of fluorinated cyclopropyl sulfonamides, a chemical class that synergistically combines three powerful pharmacophores. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability[1][2]. The cyclopropyl ring acts as a rigid, low-molecular-weight scaffold that can improve potency and metabolic properties, while the sulfonamide group is a versatile and well-established functional group present in a multitude of FDA-approved drugs[3][4][5]. This document provides an in-depth analysis of the synthesis, diverse biological activities, and mechanisms of action of these novel compounds, intended for researchers, scientists, and professionals in drug development. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive and actionable resource.

The Strategic Trifecta: Fluorine, Cyclopropane, and Sulfonamide Moieties in Drug Design

The convergence of these three structural units is not coincidental but a deliberate strategy to create drug candidates with superior pharmacological profiles.

-

The Role of Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic properties, pKa, conformation, and metabolic stability[1]. Fluorine's small size allows it to act as a "super hydrogen," while its ability to form strong bonds with carbon and participate in hydrogen bonding can significantly enhance target-binding affinity[1]. In 2023 alone, twelve of the fifty-five drugs approved by the FDA contained fluorine, highlighting its continued importance in drug discovery[2].

-

The Cyclopropyl Advantage: The cyclopropyl group is more than a simple cyclic alkyl substituent. Its unique sp2-hybridized character confers rigidity and can improve the hydrogen-bonding characteristics of adjacent groups, such as an amide NH[6]. This conformational constraint can lock the molecule into a bioactive conformation, leading to increased potency and selectivity while often improving metabolic stability.

-

The Sulfonamide Scaffold: Since the discovery of the antibacterial properties of Prontosil, the sulfonamide functional group has become a mainstay in medicinal chemistry[3][4][7][8]. It is a key component in drugs with a vast range of applications, including antibacterial, diuretic, hypoglycemic, anti-inflammatory, and anticancer agents[9][10][11][12]. Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a highly versatile pharmacophore[13].

The combination of these three motifs creates a chemical space ripe for the discovery of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties.

Survey of Biological Activities

Fluorinated cyclopropyl sulfonamides have demonstrated promising activity across several therapeutic areas. This section summarizes the key findings.

Anticancer Activity

The sulfonamide scaffold is present in numerous anticancer agents, and the addition of fluorine and cyclopropyl groups has led to the development of potent new candidates[10][11]. Research has shown that certain fluorinated derivatives exhibit significant antiproliferative activity, with IC50 values comparable or even superior to established drugs like cisplatin in cell lines such as A549 (lung cancer) and LoVo (colon cancer)[14].

Mechanism of Action: A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII[11][15]. These enzymes are crucial for regulating pH in the hypoxic tumor microenvironment, and their inhibition disrupts tumor growth and survival. The sulfonamide moiety binds directly to the zinc ion in the CA active site. Additionally, some sulfonamides may exert their effects by inhibiting other key oncogenic pathways, such as the JAK/STAT pathway or various proteases involved in tumor progression[3][4]. The mechanism of action for some cyclic sulfamides has been shown to involve the inhibition of proliferation and the induction of apoptosis in cancer cells[16].

Quantitative Data Summary:

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Target(s) |

| Fluorinated Biaryl Sulfonamides | A549 (Lung), LoVo (Colon) | Sub-micromolar to low micromolar | Carbonic Anhydrases |

| Cyclopropyl Triazoles | Various | Potent, often higher than reference drugs | Unspecified |

| Cyclic Sulfamides | MDA-MB-468 (Breast), A549 (Lung) | Growth Inhibition | Apoptosis Induction |

Table 1: Representative anticancer activities of related sulfonamide compounds. Specific data for fluorinated cyclopropyl sulfonamides is an emerging area requiring further consolidated reporting.

Antimicrobial Activity

The original therapeutic success of sulfonamides was in combating bacterial infections[8][17]. They function as bacteriostatic agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for bacterial folic acid synthesis[7][9]. Bacteria require folic acid to produce DNA, RNA, and proteins, and blocking its synthesis halts their growth and replication[7][9].

The incorporation of fluorine and cyclopropyl groups can modulate the potency and spectrum of these antimicrobial agents. While extensive data on this specific combined scaffold is still emerging, related studies on fluorinated sulfonamides and cyclopropyl-containing antimicrobials suggest significant potential[15][18].

Mechanism of Action - Folic Acid Synthesis Inhibition:

Caption: Inhibition of bacterial folic acid synthesis pathway.

Enzyme Inhibition

Beyond CAs and DHPS, the sulfonamide scaffold is a versatile inhibitor of various other enzyme classes, including proteases (e.g., HIV protease, matrix metalloproteinases) and kinases (e.g., p38α MAP kinase)[3][6][13]. The sulfamide moiety plays a critical role in binding to enzyme active sites, often by coordinating with metal ions or interacting with key catalytic residues[13]. The fluorinated cyclopropyl portion of the molecule can provide additional binding interactions and confer selectivity, making these compounds highly attractive for targeted enzyme inhibition.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. For fluorinated cyclopropyl sulfonamides, key SAR insights can be inferred from related chemical series:

-

Fluorine Position: The location and number of fluorine atoms on aromatic rings can drastically alter activity. Electron-withdrawing fluorine atoms can change the pKa of the sulfonamide nitrogen, affecting its binding to targets like carbonic anhydrase.

-

Cyclopropyl Substitution: The stereochemistry and substitution pattern on the cyclopropyl ring are critical. The rigid nature of the ring orients substituents in defined vectors, which can either enhance or disrupt binding to a target protein.

-

Sulfonamide Substitution: Substitution on the sulfonamide nitrogen (R-group in -SO2NHR) is a common site for modification to tune potency, selectivity, and pharmacokinetic properties like solubility and cell permeability.

Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential. Below are representative methodologies for evaluating the biological activity of novel sulfonamides.

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Methodology:

-

Cell Plating: Seed human cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the fluorinated cyclopropyl sulfonamide in DMSO. Add the compounds to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI50 value using non-linear regression.

Protocol: Carbonic Anhydrase IX Inhibition Assay

This protocol measures the ability of a compound to inhibit a specific tumor-associated enzyme.

Objective: To determine the inhibition constant (Ki) of the test compound against human carbonic anhydrase IX (hCA IX).

Methodology:

-

Assay Principle: This is a stopped-flow spectrophotometric assay that measures the CO2 hydrase activity of the enzyme.

-

Reagents: Purified recombinant hCA IX, CO2-saturated water, and a pH indicator buffer (e.g., p-nitrophenol).

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of the inhibitor (fluorinated cyclopropyl sulfonamide) in the assay buffer at 25°C. b. Rapidly mix the enzyme-inhibitor solution with the CO2 substrate in the stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop. d. The initial reaction rates are calculated from the absorbance curves.

-

Data Analysis: Plot the reaction rates against the inhibitor concentration. Calculate IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

Experimental Workflow Visualization:

Caption: General workflow for preclinical evaluation of novel compounds.

Future Perspectives and Conclusion

The exploration of fluorinated cyclopropyl sulfonamides represents a promising and logical progression in medicinal chemistry. The initial findings, extrapolated from related compound classes, strongly suggest a high potential for discovering potent and selective modulators of various biological targets. The true value of this chemical class lies in the fine-tuning capabilities offered by its three distinct components, allowing for multi-parameter optimization of drug-like properties.

Future research should focus on building focused libraries of these compounds to systematically explore the structure-activity relationships. Advanced studies should investigate their in vivo efficacy, safety profiles, and pharmacokinetic properties in relevant animal models. The continued application of rational, structure-based design will undoubtedly accelerate the translation of these novel chemical entities from laboratory curiosities to potential clinical candidates. This guide serves as a foundational resource to stimulate and inform such future endeavors.

References

- Vertex AI Search. (2024).

- Vertex AI Search. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- ResearchGate. (2025). Antimicrobial sulfonamide drugs.

- Vertex AI Search. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.

- Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- OUCI. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- Semantic Scholar. (n.d.). THE MODE OF ACTION OF SULFONAMIDES.

- ResearchGate. (n.d.).

- PubMed. (n.d.). Therapeutic potential of sulfamides as enzyme inhibitors.

- PubMed Central. (n.d.). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides.

- PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- MDPI. (n.d.). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton.

- CiteDrive. (n.d.).

- PubMed. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES.

- PubMed. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines.

- PubMed. (n.d.).

- PubMed. (n.d.). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents.

- Vertex AI Search. (2022).

- ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.

- Vertex AI Search. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- SciSpace. (n.d.). Biological Activities Of Sulfonamides.

- Bentham Science. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.

- Enamine. (n.d.). Cyclic Sulfonamides for Drug Design.

-

ACS Publications. (n.d.). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][7][9]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases.

- MDPI. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. citedrive.com [citedrive.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel research strategies of sulfonamide derivatives [wisdomlib.org]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

In Silico Prediction of 1-(Fluoromethyl)cyclopropane-1-sulfonamide Bioactivity: A Strategic Workflow

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of computational power and burgeoning biological data has revolutionized the landscape of drug discovery.[1][2] The imperative to identify promising therapeutic candidates with greater speed and reduced attrition rates has elevated in silico methodologies from a supplementary tool to a cornerstone of modern pharmaceutical research. This technical guide provides a comprehensive framework for the computational prediction of bioactivity for a novel chemical entity, 1-(Fluoromethyl)cyclopropane-1-sulfonamide. As a Senior Application Scientist, my objective is not to prescribe a rigid protocol but to illuminate the strategic thinking and scientific rationale that underpin a robust predictive workflow. This document is designed to empower researchers to dissect the potential of novel compounds by integrating diverse computational techniques—from target identification and molecular docking to pharmacokinetic profiling—into a cohesive, self-validating system.

Deconstructing the Molecule: Rationale for In Silico Investigation

This compound is a synthetic compound featuring a confluence of three structurally significant motifs:

-

The Sulfonamide Core: This functional group is a classic pharmacophore, present in a vast array of approved drugs with activities ranging from antibacterial and hypoglycemic to anticancer.[3][4] Its ability to act as a hydrogen bond donor and acceptor makes it a versatile anchor for binding to biological targets.[5][6]

-

The Cyclopropyl Group: This strained, three-membered ring is increasingly utilized in drug design to impart conformational rigidity and improve metabolic stability.[7][8] Its high sp3 character can enhance binding to specific protein pockets, and its resistance to oxidative metabolism by cytochrome P450 enzymes can improve a drug's half-life.[7]

-

The Fluoromethyl Group: The strategic incorporation of fluorine is a powerful tactic in medicinal chemistry.[9][10] The strong carbon-fluorine bond enhances metabolic stability.[11] Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby protons, alter binding interactions, and improve properties like membrane permeability and bioavailability.[10][11]

The unique combination of these three moieties in a single molecule presents a compelling case for a thorough in silico evaluation. Such an approach allows for a rapid, cost-effective, and data-driven exploration of its potential therapeutic applications before committing significant resources to chemical synthesis and experimental testing.[2]

The Integrated Bioactivity Prediction Workflow

A robust in silico analysis is not a linear process but an integrated workflow where each stage informs the next. Our approach is designed to systematically narrow the field of possibilities from broad profiling to specific, testable hypotheses.

Caption: The integrated workflow for in silico bioactivity prediction.

Phase 1: Foundation & Profiling

Molecular Representation

The fidelity of all subsequent predictions hinges on an accurate three-dimensional representation of the molecule.

Protocol 3.1: 2D to 3D Structure Generation

-

Generate SMILES String: Represent the 2D structure of this compound as a SMILES (Simplified Molecular Input Line Entry System) string, e.g., FC(C1(C1)S(=O)(=O)N).

-

Convert to 3D: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 1D SMILES string into an initial 3D conformation.

-

Conformational Search & Energy Minimization: Perform a conformational search to identify low-energy conformers. Subsequently, minimize the energy of the most stable conformer using a suitable force field (e.g., MMFF94). This step is critical to ensure realistic bond lengths, angles, and a sterically favorable geometry for docking.

-

Save Structure: Save the final, minimized 3D structure in a standard format like SDF (Structure-Data File) or MOL2 for use in subsequent steps.

ADMET & Physicochemical Prediction

Before seeking a target, we must first assess the compound's fundamental drug-like properties.[12] Early identification of potential liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can prevent wasted effort on candidates that are destined to fail in clinical trials.[13]

Data Presentation 3.2: Predicted ADMET & Physicochemical Properties

| Property Category | Parameter | Predicted Value | Recommended Tool(s) | Rationale & Interpretation |

| Physicochemical | Molecular Weight ( g/mol ) | Value | SwissADME, ADMETLab 2.0 | Adherence to Lipinski's Rule of Five (<500 Da) is a general indicator of good oral bioavailability. |

| LogP (Lipophilicity) | Value | SwissADME, pkCSM | Influences solubility, permeability, and metabolic stability. An optimal range is typically 1-3.[14] | |

| TPSA (Topological Polar Surface Area) | Value | SwissADME, RDKit | Correlates with passive molecular transport through membranes; <140 Ų is often desired for good cell permeability. | |

| H-Bond Donors/Acceptors | Value | SwissADME, ADMET-AI | Key determinants of solubility and binding interactions. Adherence to Lipinski's rules (≤5 donors, ≤10 acceptors) is checked. | |

| Pharmacokinetics | Aqueous Solubility (logS) | Value | ADMET-AI[15], pkCSM | Poor solubility is a major hurdle in drug development. Higher logS values indicate better solubility. |

| GI Absorption | High/Low | ADMETLab 2.0, ADMET-AI | Predicts the extent of absorption from the gastrointestinal tract. | |

| BBB Permeability | Yes/No | pkCSM, ADMET-AI | Crucial for CNS-acting drugs; indicates if the compound can cross the blood-brain barrier. | |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | SwissADME, pkCSM | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. | |

| Toxicity | hERG Inhibition | Risk Level | pkCSM, ADMET-AI | Predicts the risk of cardiotoxicity, a common cause of drug withdrawal.[13] |

| Ames Mutagenicity | Mutagen/Non-mutagen | ProTox-II, ADMET-AI | Assesses the potential for the compound to cause DNA mutations, an indicator of carcinogenicity.[13] | |

| Hepatotoxicity | Risk Level | ADMETLab 2.0, pkCSM | Predicts the potential for drug-induced liver injury. |

Note: "Value" should be replaced with the output from the specified computational tools.

Phase 2: Target Identification

For a novel compound, identifying its biological target(s) is a primary challenge.[2][16] We employ a consensus approach, combining ligand-based and structure-based methods to increase the confidence of our predictions.

Ligand-Based Target Fishing

This approach operates on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known drugs with similar structures.[17]

Protocol 4.1: Target Prediction via Chemical Similarity

-

Select Tools: Utilize web servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach), which compare the 2D fingerprint of a query molecule against vast databases of known bioactive compounds.

-

Submit Query: Input the SMILES string of this compound.

-

Analyze Results: The output will be a ranked list of potential protein targets based on the similarity of the query to known ligands for those targets. Pay close attention to the probability scores or E-values provided.

Pharmacophore-Based Screening

This method uses the 3D structure of the molecule to find targets whose binding sites have a complementary arrangement of pharmacophoric features (e.g., H-bond acceptors, hydrophobic centers).[18][19][20]

Protocol 4.2: Target Prediction via Pharmacophore Matching

-

Select Tools: Use servers like PharmMapper.

-

Submit Query: Upload the energy-minimized 3D structure (SDF/MOL2 file) of the compound.

-

Analyze Results: The server will fit the query molecule's pharmacophore into a database of binding site models and return a ranked list of potential targets. Focus on targets with high fit scores (e.g., Z'-scores).

Target Prioritization

The raw outputs from these servers must be critically evaluated. The most promising targets are those that appear in the results of multiple, mechanistically different prediction methods. Further prioritization should be based on therapeutic relevance, pathway analysis, and literature evidence connecting the target class to sulfonamide-like modulators.

Phase 3: Interaction Modeling & Refinement

Once a high-confidence target is selected, we proceed to model the specific molecular interactions.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[21][22][23] It is a foundational technique in structure-based drug design.[24]

Protocol 5.1: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using a tool like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and compute Gasteiger charges.

-

-

Ligand Preparation:

-

Load the energy-minimized 3D structure of this compound.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Define the Binding Site:

-

Define a "grid box" that encompasses the known active site of the protein. The location can be determined from the position of a co-crystallized ligand in the PDB structure or from literature.

-

-

Run Docking Simulation:

-

Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration.

-

-

Analyze Results:

-

Vina will output several binding poses ranked by a scoring function (binding affinity in kcal/mol).

-

Visualize the top-ranked pose using software like PyMOL or ChimeraX. Critically examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the compound and the protein's amino acid residues.

-

Caption: A schematic of the molecular docking workflow.

Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, MD simulations offer a dynamic view, assessing the stability of the predicted protein-ligand complex in a simulated physiological environment over time.

Protocol 5.2: MD Simulation Overview

-

System Setup: The best-ranked docked complex is solvated in a periodic box of water molecules and neutralized with counter-ions.

-

Minimization & Equilibration: The system's energy is minimized, followed by a stepwise heating and equilibration process under constant temperature and pressure (NPT ensemble) to achieve a stable state.

-

Production Run: A long-duration (e.g., 50-100 ns) simulation is run to collect trajectory data.

-

Trajectory Analysis: The trajectory is analyzed to evaluate the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone (to assess stability), Root-Mean-Square Fluctuation (RMSF) of residues (to identify flexible regions), and the persistence of key intermolecular interactions over the simulation time.

Phase 4: Hypothesis & Validation Design

The culmination of the in silico workflow is the generation of a precise, data-driven, and testable hypothesis.

Example Hypothesis: "Based on our computational analysis, this compound is predicted to be a potent inhibitor of [Target Protein X] with a predicted binding affinity of -9.5 kcal/mol. The binding is stabilized by a critical hydrogen bond between the sulfonamide NH₂ and the side chain of Asp123, and hydrophobic packing of the cyclopropyl ring into a pocket formed by Leu45 and Val89. MD simulations confirm the stability of these interactions. We propose to validate this by first synthesizing the compound and testing its inhibitory activity against [Target Protein X] in an in vitro enzymatic assay. Subsequently, site-directed mutagenesis of Asp123 to Ala123 should significantly reduce or abolish binding, confirming the predicted binding mode."

This hypothesis provides a clear and direct bridge from computational prediction to experimental validation, completing the discovery cycle.

References

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link][24]

-

Rifai, M. A., et al. (2024). Computational Approach for Drug Target Identification. Chemical Genomics. [Link][2]

-

Gfeller, D., & Michielin, O. (2018). Computational/in silico methods in drug target and lead prediction. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1378-1384. [Link][17]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link][23]

-

Swanson, K., et al. (2023). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Journal of Chemical Information and Modeling. [Link][15]

-

Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link][22]

-

Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][7]

-

O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 13(6), 1363-1387. [Link][11]

-

Al-Hourani, B. J. (2024). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link][25]

-

Sabe, V. T., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 669. [Link][20]

-

Vuorinen, A., & Schuster, D. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods, 71, 129-142. [Link][18]

-

Rowan Scientific. (n.d.). ADMET Prediction. Rowan Scientific. [Link][13]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link][12]

-